16-Methyloctadecanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16-methyloctadecanoic acid typically involves the methylation of octadecanoic acid. This can be achieved through various organic synthesis techniques, including the use of methylating agents such as methyl iodide in the presence of a base like sodium hydride .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated fatty acids followed by methylation. The specific conditions and catalysts used can vary depending on the desired yield and purity .
Chemical Reactions Analysis
Types of Reactions: 16-Methyloctadecanoic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to produce corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: The carboxyl group can participate in esterification reactions to form esters
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Esterification typically involves alcohols and acid catalysts like sulfuric acid
Major Products:
Oxidation: Ketones and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Esters
Scientific Research Applications
16-Methyloctadecanoic acid has various applications in scientific research:
Chemistry: It is used as a reference compound in the study of fatty acid metabolism and synthesis.
Biology: It serves as a model compound for studying the role of branched-chain fatty acids in biological systems.
Medicine: Research into its potential therapeutic effects and its role in metabolic pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 16-methyloctadecanoic acid involves its role as a fatty acid in metabolic pathways. It can be incorporated into lipid membranes, affecting their fluidity and function. Additionally, it may act as a signaling molecule, influencing various cellular processes .
Comparison with Similar Compounds
Octadecanoic acid: The parent compound without the methyl substitution.
Isooctadecanoic acid: Another branched-chain fatty acid with a different methyl substitution pattern.
Hexadecanoic acid: A shorter-chain fatty acid with similar properties
Uniqueness: 16-Methyloctadecanoic acid is unique due to its specific methyl substitution at the 16th carbon, which imparts distinct physical and chemical properties compared to its analogs. This structural variation can influence its behavior in biological systems and its reactivity in chemical processes .
Properties
IUPAC Name |
16-methyloctadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O2/c1-3-18(2)16-14-12-10-8-6-4-5-7-9-11-13-15-17-19(20)21/h18H,3-17H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGKIWPTIJPQHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937725 | |
Record name | 16-Methyloctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40937725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17001-28-4 | |
Record name | 16-Methyloctadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17001-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl stearic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017001284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16-Methyloctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40937725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL STEARIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y74U21VL6S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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